molecular formula C8H10N2O4S B1427984 Ethyl 6-sulfamoylpyridine-3-carboxylate CAS No. 1251279-39-6

Ethyl 6-sulfamoylpyridine-3-carboxylate

Cat. No. B1427984
M. Wt: 230.24 g/mol
InChI Key: QPNSQLKKTSSBOL-UHFFFAOYSA-N
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Description

Ethyl 6-sulfamoylpyridine-3-carboxylate is a chemical compound with the CAS Number: 1251279-39-6 . It has a molecular weight of 230.24 . The IUPAC name for this compound is ethyl 6-(aminosulfonyl)nicotinate .


Molecular Structure Analysis

The InChI code for Ethyl 6-sulfamoylpyridine-3-carboxylate is 1S/C8H10N2O4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) .


Physical And Chemical Properties Analysis

Ethyl 6-sulfamoylpyridine-3-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

  • Immunodiagnostic Applications Ethyl 6-sulfamoylpyridine-3-carboxylate, as part of the broader family of pyridine derivatives, has been explored for its potential in immunodiagnostic applications. Specifically, 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), a related compound, has been used for crosslinking antibodies on amine-functionalized platforms, such as surface plasmon resonance (SPR) gold chip and microtiter plates. These techniques are significant in developing efficient and cost-effective immunoassays, widely used in biomedical diagnostics, biosensors, lab-on-a-chip, and point-of-care devices (Vashist, 2012).

  • Synthesis of Functionalized Tetrahydropyridines In the realm of organic synthesis, ethyl 6-sulfamoylpyridine-3-carboxylate-related compounds have been utilized in the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, behaving as a 1,4-dipole synthon, has been used for [4 + 2] annulation with N-tosylimines. The resulting compounds, like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrate complete regioselectivity and are formed in excellent yields. This method represents an expansion in the scope of organic synthesis and the creation of novel pyridine derivatives (Zhu, Lan, & Kwon, 2003).

  • Corrosion Inhibition Pyridine derivatives, including those related to ethyl 6-sulfamoylpyridine-3-carboxylate, have been investigated for their role in corrosion inhibition. Specifically, derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have shown significant effectiveness in mitigating corrosion of mild steel in acidic environments. Such compounds are promising for industrial applications, particularly in protecting metal surfaces against corrosive substances (Saranya et al., 2020).

  • Synthesis of Antibacterial Agents Pyridine carboxylates, including those similar to ethyl 6-sulfamoylpyridine-3-carboxylate, have been synthesized and evaluated for their antibacterial properties. These compounds, such as ethyl 5-cyano-6-mercaptonicotinate derivatives, have shown potential in creating new classes of antibacterial agents. This research area is particularly vital in the ongoing quest to develop novel antibiotics and combat antibiotic-resistant bacteria (Gad-Elkareem & El-Adasy, 2010).

Safety And Hazards

The safety information for Ethyl 6-sulfamoylpyridine-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

properties

IUPAC Name

ethyl 6-sulfamoylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNSQLKKTSSBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-sulfamoylpyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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